5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Overview
Description
5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H17ClN2O2S and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.0699267 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antihyperglycemic Potential
A study highlighted a series of benzamide derivatives, including those structurally similar to 5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, for their potential as antidiabetic agents. This research identified a candidate drug for treating diabetes mellitus through structure-activity relationship studies, emphasizing the therapeutic potential of such compounds in managing blood sugar levels (Nomura et al., 1999).
Antimicrobial and Antioxidant Properties
Another study focused on the antimicrobial and antioxidant activities of new benzamide derivatives, including a compound closely related to the one . These compounds were evaluated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory effects, showcasing their potential as analgesic and anti-inflammatory agents. Some derivatives exhibited significant inhibitory activity, underlining the diverse therapeutic applications of such compounds (Abu‐Hashem et al., 2020).
Anticancer Evaluation
Research into benzimidazole derivatives, akin to the chemical structure of interest, demonstrated promising in vitro anticancer activity. This study used a series of compounds for NCI 60 Cell screen tests against various cancer cell lines, identifying compounds with significant activity on breast cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Salahuddin et al., 2014).
Antibacterial Activity
A specific study synthesized novel oxadiazoles, closely related in structure, and evaluated their antibacterial activity. This research revealed significant activity against several bacterial strains, suggesting the utility of such compounds in developing new antibacterial agents (Rai et al., 2009).
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2S/c1-13-3-9-18-20(11-13)28-22(25-18)14-4-7-16(8-5-14)24-21(26)17-12-15(23)6-10-19(17)27-2/h3-12H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZJZMNDXYNHTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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